molecular formula C10H11ClO B1489767 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol CAS No. 1249457-49-5

1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol

Cat. No.: B1489767
CAS No.: 1249457-49-5
M. Wt: 182.64 g/mol
InChI Key: JOMBPAPLJYFZQS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)methylcyclopropan-1-ol, also known as 2-chloro-1-cyclopropylmethylbenzene or 2-chlorocyclopropylbenzene, is an organic compound with the molecular formula C9H9Cl. It is a colorless liquid with a pleasant odor, and is used in a variety of applications, including pharmaceuticals, agrochemicals, and cosmetics.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)methylcyclopropan-1-ol is not fully understood. However, it is believed to act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, it has been suggested that the cyclopropyl group of the molecule can interact with other functional groups in organic compounds, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Chlorophenyl)methylcyclopropan-1-ol are not well understood. However, it has been suggested that the cyclopropyl group of the molecule may interact with other functional groups in organic compounds, leading to the formation of new compounds. Additionally, it has been suggested that the compound may have an inhibitory effect on certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

1-(2-Chlorophenyl)methylcyclopropan-1-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to handle and store. Additionally, it is a colorless liquid with a pleasant odor, making it easy to work with. However, it is highly flammable and should be handled with care.

Future Directions

There are several potential future directions for research on 1-(2-Chlorophenyl)methylcyclopropan-1-ol. First, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to better understand the interactions between the cyclopropyl group of the molecule and other functional groups in organic compounds. Finally, more research could be done to explore the potential applications of 1-(2-Chlorophenyl)methylcyclopropan-1-ol in pharmaceuticals, agrochemicals, and cosmetics.

Scientific Research Applications

1-(2-Chlorophenyl)methylcyclopropan-1-ol is used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It is also used as a model compound to study the reactivity of cyclopropyl groups in organic chemistry. Additionally, it has been used to study the interactions between cyclopropyl groups and other functional groups in organic compounds.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMBPAPLJYFZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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